molecular formula C21H19N3O3 B5284354 3-(3-HYDROXYPROPYL)-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE

3-(3-HYDROXYPROPYL)-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B5284354
M. Wt: 361.4 g/mol
InChI Key: KOTYTERACLWGKP-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-HYDROXYPROPYL)-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that combines elements of indole and quinazolinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-HYDROXYPROPYL)-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions One common approach is to start with the preparation of the indole derivative, followed by the formation of the quinazolinone ring systemReaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-HYDROXYPROPYL)-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The indole and quinazolinone rings can be reduced under specific conditions.

    Substitution: Functional groups on the indole or quinazolinone rings can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indole or quinazolinone rings.

Scientific Research Applications

3-(3-HYDROXYPROPYL)-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-HYDROXYPROPYL)-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Hydroxypropyl)-3,4-dihydroquinazolin-4-one
  • 3-[(3-Aminophenyl)methyl]-3,4-dihydroquinazolin-4-one

Uniqueness

Compared to similar compounds, 3-(3-HYDROXYPROPYL)-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE stands out due to its unique combination of indole and quinazolinone structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(3-hydroxypropyl)-2-[(Z)-(1-methyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-23-18-10-5-3-7-14(18)16(20(23)26)13-19-22-17-9-4-2-8-15(17)21(27)24(19)11-6-12-25/h2-5,7-10,13,25H,6,11-12H2,1H3/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTYTERACLWGKP-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=CC3=NC4=CC=CC=C4C(=O)N3CCCO)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/C3=NC4=CC=CC=C4C(=O)N3CCCO)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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